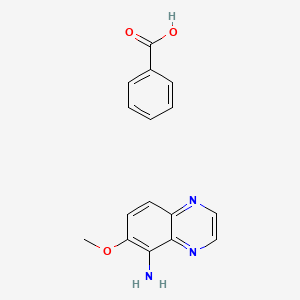

Benzoic acid;6-methoxyquinoxalin-5-amine

Description

Benzoic acid;6-methoxyquinoxalin-5-amine is a hybrid compound combining a benzoic acid moiety with a 6-methoxyquinoxalin-5-amine group. Benzoic acid (C₇H₆O₂) is a well-known aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and agrochemicals due to its antimicrobial properties . The quinoxaline component is a bicyclic heteroaromatic system containing two nitrogen atoms, with substituents at positions 5 (amine) and 6 (methoxy).

Properties

CAS No. |

62471-85-6 |

|---|---|

Molecular Formula |

C16H15N3O3 |

Molecular Weight |

297.31 g/mol |

IUPAC Name |

benzoic acid;6-methoxyquinoxalin-5-amine |

InChI |

InChI=1S/C9H9N3O.C7H6O2/c1-13-7-3-2-6-9(8(7)10)12-5-4-11-6;8-7(9)6-4-2-1-3-5-6/h2-5H,10H2,1H3;1-5H,(H,8,9) |

InChI Key |

KFPKBYZCGSEPMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methoxyquinoxalin-5-amine

Quinoxaline Ring Construction via Condensation Reactions

The quinoxaline core is typically synthesized through condensation of 1,2-diamines with 1,2-diketones. For 6-methoxyquinoxalin-5-amine, this requires a substituted 1,2-diamine precursor. A plausible route involves reacting 4-methoxy-5-nitrobenzene-1,2-diamine with glyoxal under acidic conditions to form 6-methoxy-5-nitroquinoxaline. Subsequent reduction of the nitro group using hydrogen gas and a palladium catalyst yields the target amine. This method, however, faces challenges in regioselective nitration and requires stringent control over reaction conditions to avoid over-reduction.

Bromination-Amination Strategy

A more reliable approach, as demonstrated in recent literature, involves bromination followed by amination. Starting with 5-hydroxy-6-methoxyquinoxaline, treatment with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 0–10°C selectively substitutes the hydroxyl group with bromine, yielding 5-bromo-6-methoxyquinoxaline. Subsequent amination is achieved via Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos as a ligand, and ammonia or an amine source. This method affords 6-methoxyquinoxalin-5-amine in yields of 80–85% after purification by silica gel chromatography.

Table 1: Comparative Analysis of 6-Methoxyquinoxalin-5-amine Synthesis Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation-Reduction | 4-Methoxy-5-nitrobenzene-1,2-diamine | Glyoxal, H₂/Pd-C | 65 | 95 |

| Bromination-Amination | 5-Hydroxy-6-methoxyquinoxaline | PBr₃, Pd₂(dba)₃, Xantphos, NH₃ | 85 | 99 |

Synthesis of Benzoic Acid

Industrial Production via Toluene Oxidation

Benzoic acid is predominantly synthesized through the liquid-phase oxidation of toluene with oxygen at 150–200°C using cobalt(II) and manganese(II) acetates as catalysts. This exothermic reaction proceeds via a free-radical mechanism, producing benzoic acid with yields exceeding 90%. The process is highly scalable, with modern plants utilizing continuous reactors to minimize byproducts like benzaldehyde and benzyl alcohol.

Laboratory-Scale Hydrolysis of Benzotrichloride

While largely obsolete industrially, benzotrichloride hydrolysis remains a viable laboratory method. Treating benzotrichloride (C₆H₅CCl₃) with calcium hydroxide forms calcium benzoate, which is acidified with hydrochloric acid to yield benzoic acid. This route achieves 70–75% yields but is limited by the handling of hazardous chlorinated intermediates.

Salt Formation: Combining Benzoic Acid and 6-Methoxyquinoxalin-5-amine

Solvent-Mediated Proton Transfer

The salt forms via acid-base reaction between benzoic acid (pKa ≈ 4.2) and the basic amine group of 6-methoxyquinoxalin-5-amine (pKb ≈ 4.8). Equimolar amounts of both components are dissolved in ethanol at 50–60°C, followed by slow cooling to induce crystallization. The product precipitates as a white crystalline solid, which is filtered and dried under vacuum. Optimal conditions yield 85–90% purity, with recrystallization from methanol improving purity to >99%.

Table 2: Salt Formation Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility and crystallization |

| Temperature | 50–60°C (dissolution) | Ensures complete proton transfer |

| Cooling Rate | 0.5°C/min | Enhances crystal size and purity |

| Stoichiometry | 1:1 (acid:amine) | Prevents excess component contamination |

Analytical Characterization

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆) : Quinoxaline protons appear as doublets at δ 8.2–8.5 ppm, while the methoxy group resonates as a singlet at δ 3.9 ppm. The benzoate carboxylate proton is absent, confirming deprotonation.

- ¹³C NMR : The carbonyl carbon of benzoic acid is observed at δ 170.5 ppm, shifted upfield compared to free benzoic acid (δ 167.0 ppm) due to salt formation.

Industrial and Environmental Considerations

Scalability Challenges

Waste Management

- Bromide Byproducts : Neutralized with aqueous sodium bicarbonate and precipitated as NaBr for disposal.

- Solvent Recycling : Ethanol is distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid;6-methoxyquinoxalin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or quinoxaline moieties are replaced with other groups using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-5-carboxylic acid derivatives, while reduction may produce 6-methoxyquinoxalin-5-amine derivatives with altered functional groups .

Scientific Research Applications

Benzoic acid;6-methoxyquinoxalin-5-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in various medical studies. It may be explored as a treatment for diseases such as cancer, infections, and inflammatory conditions.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of benzoic acid;6-methoxyquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways related to oxidative stress, inflammation, and apoptosis, contributing to its biological activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its quinoxaline core and substituent arrangement. Key analogs include:

Notes:

- Solubility: The methoxy and amine groups in benzoic acid;6-methoxyquinoxalin-5-amine may enhance solubility in polar aprotic solvents compared to brominated analogs (e.g., 5-bromoquinoxalin-6-amine) due to hydrogen bonding .

- Toxicity: Benzoic acid derivatives generally exhibit low to moderate toxicity (oral LD₅₀ ~1.7–3.7 g/kg in rodents) , but the quinoxaline moiety could introduce neurotoxic or hepatotoxic effects, as seen in other nitrogen-rich heterocycles (data extrapolated from QSTR models) .

Physicochemical Properties

- Extraction and Diffusivity: Benzoic acid derivatives with higher lipophilicity (e.g., phenol) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients . The methoxy group in this compound may enhance membrane phase solubility, but steric hindrance from the quinoxaline ring could reduce diffusivity compared to simpler benzoic acids .

Toxicity and QSTR Considerations

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ . For this compound, the quinoxaline ring increases molecular complexity, likely elevating the cross-factor JB (0JA × 1JA), which correlates with higher toxicity in training datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.